2-Chloro-3-(4-fluorobenzoyl)pyridine
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Overview
Description
2-Chloro-3-(4-fluorobenzoyl)pyridine is an organic compound with the molecular formula C12H7ClFNO It is a derivative of pyridine, substituted with a chloro group at the 2-position and a 4-fluorobenzoyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-fluorobenzoyl)pyridine typically involves the acylation of 2-chloropyridine with 4-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions. The reaction proceeds via the formation of an acylium ion intermediate, which then reacts with the pyridine ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4-fluorobenzoyl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Electrophilic aromatic substitution: The pyridine ring can undergo substitution reactions with electrophiles.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used under basic conditions.
Electrophilic aromatic substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Substituted pyridines with various functional groups.
Electrophilic aromatic substitution: Halogenated or nitrated pyridine derivatives.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
2-Chloro-3-(4-fluorobenzoyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-fluorobenzoyl)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(4-fluorobenzoyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 3-Chloropyridine
Comparison
Compared to similar compounds, 2-Chloro-3-(4-fluorobenzoyl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. For example, the presence of both chloro and fluorobenzoyl groups can enhance its electrophilic and nucleophilic properties, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
80099-83-8 |
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Molecular Formula |
C12H7ClFNO |
Molecular Weight |
235.64 g/mol |
IUPAC Name |
(2-chloropyridin-3-yl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C12H7ClFNO/c13-12-10(2-1-7-15-12)11(16)8-3-5-9(14)6-4-8/h1-7H |
InChI Key |
LTSMOZOQWSATMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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